

Comparative Analytical Guide: High-Resolution ¹H NMR Characterization of 1,2-Nonanediol

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Compound of Interest

Compound Name: 1,2-Nonanediol

CAS No.: 42789-13-9

Cat. No.: B1661955

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Executive Summary & Structural Context

1,2-Nonanediol is a vicinal diol featuring a nine-carbon chain, widely utilized as a penetration enhancer in transdermal drug delivery and an antimicrobial agent in cosmetics. Its amphiphilic nature—comprising a lipophilic heptyl tail and a hydrophilic glycol head—presents specific analytical challenges.

This guide provides a definitive ¹H NMR structural assignment. Unlike simple alcohols, the chirality at the C2 position induces diastereotopicity in the adjacent C1 methylene protons, creating a complex ABX coupling system often invalidating automated peak-picking algorithms. This guide compares solvent performance (CDCl₃ vs. DMSO-d₆) and establishes protocols to distinguish **1,2-Nonanediol** from its lower homolog, 1,2-Octanediol.

Experimental Protocol: Self-Validating Systems

To ensure high-fidelity spectral acquisition, the following protocol synthesizes best practices for amphiphilic diols.

Sample Preparation

- Concentration: Dissolve 15–20 mg of **1,2-Nonanediol** in 0.6 mL of solvent.

- Why: Higher concentrations (>30 mg) can induce intermolecular hydrogen bonding, broadening OH signals and shifting C-H resonances.
- Solvent Selection:
 - Routine Purity Check: Chloroform-d (CDCl_3 , 99.8% D).
 - Structural Characterization: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D).
 - Critical Step: Use ampoules rather than stock bottles to minimize water content. Water protons () exchange with diol -OH protons, collapsing their coupling patterns.

Acquisition Parameters

- Pulse Sequence: Standard 1D proton (zg30).
- Relaxation Delay (D1): Set to 5 seconds.
 - Reasoning: The terminal methyl and bulk methylene protons have long relaxation times. Short delays lead to integration errors, making it impossible to distinguish Nonanediol (C9) from Octanediol (C8).
- Scans (NS): 16–32 scans are sufficient for >98% purity samples.

Spectral Analysis & Peak Assignment

The following data represents the spectrum in DMSO-d₆. This solvent is preferred for characterization because it inhibits rapid proton exchange, allowing observation of the hydroxyl proton couplings.

Chemical Shift Data (DMSO-d₆, 400 MHz)

Position	Group	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
OH-2	Hydroxyl	4.35 – 4.45	Doublet (Hz)	1H	Coupled to H2 methine.
OH-1	Hydroxyl	4.20 – 4.30	Triplet (Hz)	1H	Coupled to H1 methylene.
H2	Methine	3.35 – 3.45	Multiplet	1H	Chiral center; deshielded by -OH.
H1a, H1b	Methylene	3.20 – 3.35	Multiplet (AB part of ABX)	2H	Diastereotopic protons adjacent to chiral C2.
H3	Methylene	1.35 – 1.50	Multiplet	2H	-position to OH; slightly deshielded.
H4–H8	Bulk	1.20 – 1.30	Broad Singlet / Envelope	10H	The "methylene envelope."
H9	Methyl	0.84 – 0.88	Triplet (Hz)	3H	Terminal methyl group.

The Diastereotopic Effect (Scientific Integrity)

A common error in automated analysis is labeling the C1 protons (

) as a simple doublet. Because C2 is a chiral center (creating a localized asymmetric environment), the two protons on C1 are diastereotopic (

and

-).
- They are magnetically non-equivalent.
 - They couple to each other (Hz) and unequally to H2 ().
 - Result: The signal appears as a complex multiplet (often overlapping with H2) rather than a clean doublet.

Comparative Analysis: Performance & Alternatives

Solvent Performance Comparison

The choice of solvent fundamentally alters the spectral "performance" regarding resolution and information density.

Feature	CDCl ₃ (Chloroform-d)	DMSO-d ₆ (Dimethyl Sulfoxide-d6)
Hydroxyl Protons	Poor. Appear as broad singlets; chemical shift varies with concentration and temperature. Often invisible due to exchange.	Excellent. Sharp signals with visible coupling (). Allows confirmation of diol structure (primary vs. secondary OH).
C1/C2 Resolution	Good. H1 and H2 often separate well.	Fair. H1 and H2 often overlap significantly due to solvent viscosity effects.
Use Case	Routine purity checks; checking for non-polar impurities.	Full structural elucidation; confirming the "diol" functionality.

Distinguishing Alternatives: 1,2-Nonanediol vs. 1,2-Octanediol

1,2-Octanediol (Caprylyl Glycol) is the primary alternative/contaminant. Spectrally, they are nearly identical.

The Differentiation Protocol:

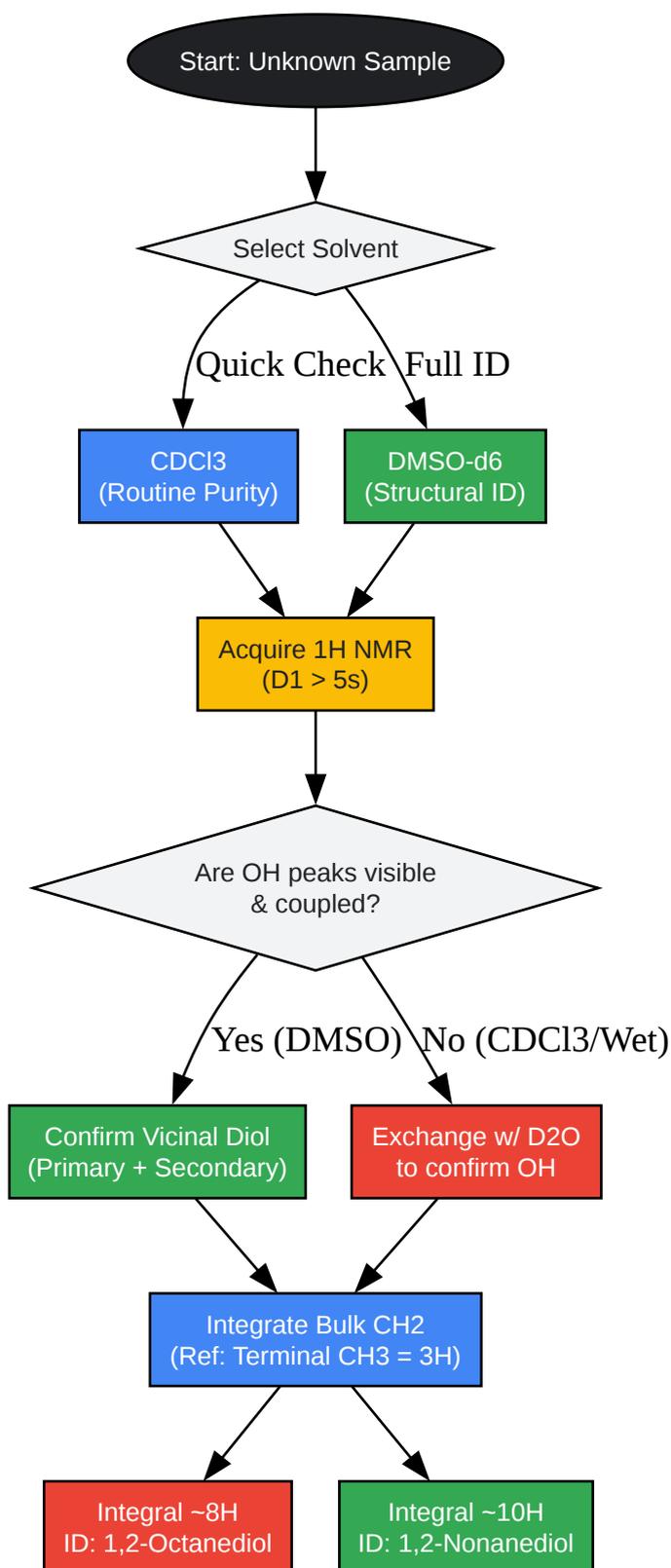
- Calibrate: Set the terminal Methyl triplet (H9) to exactly 3.00 integral units.
- Measure: Integrate the "Bulk Methylene" envelope (approx. 1.20 – 1.35 ppm).[1]
- Calculate:
 - 1,2-Octanediol (C8): Envelope contains H4, H5, H6, H7 (4 x). Expected Integral = 8.0H.
 - **1,2-Nonanediol** (C9): Envelope contains H4, H5, H6, H7, H8 (5 x). Expected Integral = 10.0H.

Note: If the integral is 9.0H, you likely have a 50:50 mixture.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow for assigning the spectrum and the structural connectivity derived from 2D NMR correlations.

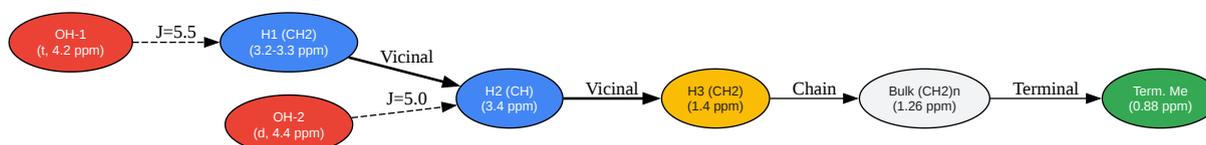
Diagram 1: Assignment Logic & Quality Control



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Caption: Decision tree for solvent selection and homologous differentiation between Octanediol and Nonanediol.

Diagram 2: Structural Connectivity (COSY/HSQC Correlations)



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Caption: Scalar coupling network. Solid lines indicate carbon backbone connectivity; dashed lines indicate H-OH couplings visible in DMSO-d₆.

References

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Sources

- 1. 1,9-Nonanediol(3937-56-2) 1H NMR [m.chemicalbook.com]
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